
Piperonal
Overview
Description
Piperonal (3,4-methylenedioxybenzaldehyde or heliotropin) is an aromatic aldehyde with a sweet, vanilla-like aroma. Its molecular formula is C₈H₆O₃, and it is characterized by a benzene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group . Naturally occurring in trace amounts in vanilla pods and heliotrope flowers, it is widely used in the fragrance and flavor industry. Industrially, this compound is synthesized via oxidation of isosafrole (a derivative of safrole) using chromic acid or ozone . Recent advancements include enzymatic synthesis using Pleurotus sapidus lipoxygenase (LOXPSA), achieving yields up to 25 µM in aqueous buffer . Beyond its aromatic applications, this compound exhibits antiobesity, antimicrobial, and enzyme inhibitory properties, making it a compound of multidisciplinary interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperonal can be synthesized through several methods:
Oxidative Cleavage of Isosafrole: This method involves the ozonolysis or chromic acid oxidation of isosafrole.
Multistep Sequence from Catechol or 1,2-Methylenedioxybenzene: This involves a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent.
Partial Photocatalytic Oxidation of Piperonyl Alcohol: This method involves the use of photocatalysts to oxidize piperonyl alcohol.
Industrial Production Methods
Industrial production of this compound often involves the chemical cleavage of piperine (or piperic acid) and the partial photocatalytic oxidation of piperonyl alcohol . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Piperonal undergoes oxidation to form piperonylic acid (3,4-methylenedioxybenzoic acid). Common oxidizing agents include:
Mechanism : The aldehyde group (–CHO) is oxidized to a carboxylic acid (–COOH). In enzymatic systems (e.g., Burkholderia sp.), a flavin-dependent oxidase converts this compound to piperonylic acid with H₂O₂ as a byproduct .
Reduction Reactions
Reduction of the aldehyde group yields piperonyl alcohol (3,4-methylenedioxybenzyl alcohol):
Applications : Piperonyl alcohol serves as a precursor for fragrances and pharmaceuticals like tadalafil .
Substitution and Condensation Reactions
The aldehyde group participates in nucleophilic substitutions and condensations:
Aldol Condensation
This compound reacts with ketones or aldehydes under basic conditions. For example, condensation with acetone yields chalcone derivatives with enhanced bioactivity .
Schiff Base Formation
Reaction with amines produces Schiff bases, which are intermediates in drug synthesis (e.g., atrasentan) .
Biocatalytic Oxidation
Burkholderia sp. strain CT39-3 converts this compound to piperonylic acid via a flavin-dependent oxidase (specific activity: 54.7 units/mg) .
From Isosafrole
Isosafrole (a safrole isomer) is oxidized to this compound via:
-
Ozonolysis : High selectivity but requires cryogenic conditions .
-
Chemo-enzymatic Epoxidation : Lipase-mediated perhydrolysis generates peracetic acid for epoxidation, followed by MnO₂ oxidation (space–time yield: 120 mmol g⁻¹ h⁻¹) .
From Catechol Derivatives
A multistep synthesis involves:
-
Williamson ether synthesis of 1,2-methylenedioxybenzene from catechol .
-
Condensation with glyoxylic acid to form 3,4-methylenedioxybenzene glycolic acid .
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Oxidative decarboxylation with HNO₃ to yield this compound (80% yield) .
Industrial Production Methods
Method | Catalyst/Reagent | Yield (%) | Advantages |
---|---|---|---|
Oxidative cleavage | Polyphosphoric acid | 96–99 | High purity; scalable |
Photocatalytic oxidation | TiO₂/UV | 70–75 | Eco-friendly; mild conditions |
Example : this compound synthesis using polyphosphoric acid and urotropine in ethanol (99% purity, 43 g yield) .
Stability and Degradation
This compound is light-sensitive, turning brown upon prolonged exposure. It degrades under strong alkaline or acidic conditions via hydrolysis of the methylenedioxy ring .
Scientific Research Applications
Cosmetic Applications
Anti-inflammatory Properties
Recent studies have highlighted piperonal's potential as an anti-inflammatory additive in cosmetic formulations. Research indicates that this compound significantly inhibits the secretion of TNF-α (Tumor Necrosis Factor-alpha) in keratinocytes treated with TPA (12-O-tetradecanoylphorbol-13-acetate), showing a stronger effect than hydrocortisone, a common anti-inflammatory agent .
Erythema Reduction
In vivo tests demonstrated that gels containing this compound reduced UV-induced erythema. When applied immediately after UV exposure, the gel decreased skin redness significantly compared to untreated areas. After 48 hours, the redness was reduced to 1.3 times the normal value with this compound treatment versus 2.3 times without .
Formulation Examples
this compound can be incorporated into various cosmetic products such as lotions and creams. Typical formulations might include:
Product Type | This compound Concentration | Functionality |
---|---|---|
Anti-aging cream | 0.2% | Reduces inflammation and redness |
Sunscreen | 0.5% | Enhances UV protection |
Fragrance | 1-5% | Provides a sweet, floral scent |
Pharmaceutical Applications
Antimicrobial and Anticancer Activities
this compound exhibits notable pharmacological properties, including antimicrobial, anticancer, and antidiabetic effects. Studies have shown its efficacy against various pathogens and cancer cell lines, making it a candidate for drug development .
Industrial Synthesis of Drugs
this compound serves as a precursor in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are utilized in producing compounds that target specific diseases or conditions .
Food Industry Applications
This compound is used as a flavoring agent due to its pleasant aroma reminiscent of vanilla and heliotrope flowers. It is commonly found in food products, enhancing flavors without adding significant calories or adverse effects.
Research and Development
Bioconversion Studies
Recent research has focused on the enzymatic conversion of this compound into piperonylic acid using specific bacterial strains like Burkholderia sp., which could have implications for biotechnological applications in drug synthesis .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety of this compound in various applications. The results suggest that it has low toxicity levels, making it suitable for use in consumer products .
Mechanism of Action
Piperonal exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chemical and Structural Comparison
The methylenedioxy functional group (O-CH₂-O) is a key structural feature shared among piperonal and its analogs. Below is a comparative analysis of this compound with similar compounds:
Table 1: Structural and Functional Comparison
Key Differentiators
Functional Groups : this compound’s aldehyde group distinguishes it from piperine (amide) and piperonylic acid (carboxylic acid), influencing reactivity and applications.
Applications : this compound’s role in fragrances contrasts with piperine’s use in dietary supplements and safrole’s industrial precursor status.
Regulatory Status : this compound and its precursors (safrole/isosafrole) are regulated due to MDMA synthesis, unlike piperine .
Enzyme Inhibition : Piperonylic acid outperforms this compound in LOX inhibition, highlighting structure-activity relationships .
Biological Activity
Piperonal, also known as 3,4-methylenedioxybenzaldehyde, is an organic compound with a diverse range of biological activities. Its potential therapeutic applications are being explored in various fields, including antimicrobial, antitumor, and anticonvulsant research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its methylenedioxy and aldehyde functional groups. Its structural formula is as follows:
1. Antimicrobial Properties
Recent studies have highlighted this compound's potential as an antimicrobial agent. A review of various research findings indicates that this compound exhibits significant activity against a range of pathogens, including bacteria and fungi.
- Case Study : In a study conducted by researchers at a university, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
2. Antitumor Effects
This compound has been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells.
- Research Findings : A study published in a peer-reviewed journal reported that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells, with IC50 values around 30 μM . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
3. Anticonvulsant Activity
The anticonvulsant effects of this compound have also been documented.
- Study Results : In animal models, this compound administration resulted in a significant reduction in seizure frequency and duration when tested against chemically induced seizures . The proposed mechanism involves modulation of GABAergic neurotransmission.
Enzymatic Conversion and Metabolism
This compound undergoes metabolic conversion by specific microorganisms, which can be leveraged for biotechnological applications.
- Microbial Studies : A study isolated a Burkholderia sp. capable of converting this compound into piperonylic acid, demonstrating the compound's biodegradability and potential use in bioremediation . The enzyme responsible for this conversion was purified and characterized, showing specific activity values of 54.7 units/mg.
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various bioactive compounds through chemical modifications.
- Chalcone Derivatives : Research has shown that chalcones derived from this compound exhibit enhanced biological activities compared to their parent compound. These derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties .
Safety and Toxicity
While this compound exhibits promising biological activities, its safety profile must be considered.
- Toxicological Assessment : A critical review indicated that high doses of this compound could lead to adverse effects; however, at therapeutic levels, it appears to be relatively safe based on available literature .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for piperonal-derived chalcones, and how do reaction conditions influence yield and purity?
this compound-based chalcones are typically synthesized via Claisen-Schmidt condensation between this compound (3,4-methylenedioxybenzaldehyde) and substituted acetophenones under alkaline conditions. Key parameters include:
- Catalyst : NaOH or KOH in ethanol/water mixtures .
- Reaction monitoring : Thin-layer chromatography (TLC) to track progress .
- Purification : Acidification (10% HCl) followed by recrystallization in ethanol-water . Yield optimization requires balancing temperature (room temperature vs. reflux) and stoichiometry. Impurities often arise from incomplete condensation or isomerization (E/Z ratios), resolved via NMR characterization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and what key peaks indicate structural fidelity?
- 1H NMR : The methylenedioxy (-OCH2O-) protons appear as singlets at 6.02–6.13 ppm. α,β-unsaturated carbonyl systems show trans (E) coupling constants (J = 15–16 Hz) .
- IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) confirm chalcone backbone .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 280 for PC5) validate molecular weight .
Q. How does this compound’s bioactivity profile compare to reference compounds in enzyme inhibition studies?
this compound chalcones exhibit moderate inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II), but IC50 values are typically higher than reference drugs (e.g., Tacrine: 0.38 μM vs. PC5: 18.52 μM for AChE) . Structure-activity relationships (SAR) reveal halogen substitutions (e.g., fluorine in PC5) enhance potency due to electronegativity and atomic size .
Advanced Research Questions
Q. What methodological challenges arise when reconciling contradictory bioactivity data across this compound studies?
Discrepancies in IC50 values (e.g., hCA II inhibition ranging from 17.05–162.59 μM ) often stem from:
- Assay variability : Differences in Ellman method protocols (substrate concentration, incubation time) .
- Enzyme source : Recombinant vs. tissue-extracted enzymes may alter kinetics .
- Data normalization : Use of internal controls (e.g., acetazolamide for hCA) to standardize results . Mitigation requires rigorous replication and meta-analysis of raw datasets .
Q. How can in silico modeling optimize this compound derivatives for targeted enzyme inhibition?
- Molecular docking : Predict binding affinities to AChE/hCA active sites (e.g., π-π stacking with Trp86 in AChE) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
- ADMET profiling : Assess bioavailability and toxicity risks early in design .
Q. What experimental design considerations are critical for in vivo studies of this compound’s anti-obesity effects?
- Dosage : Dose-response studies (20–40 mg/kg b.wt.) in HFD-induced obese rats to identify therapeutic windows .
- Controls : Include HFD + Orlistat (5 mg/kg) as a positive control .
- Outcome metrics : Weekly body weight, lipid profiles (LDL, HDL), and obesogenic markers (e.g., leptin) via ELISA . Statistical power requires n ≥ 6 per group and ANOVA with post-hoc Tukey tests .
Q. How does this compound’s biosynthesis in Piper nigrum inform sustainable production strategies?
The enzyme this compound synthase (PnPNS) catalyzes 3,4-MDCA cleavage to yield this compound without CoA dependency . Key steps for microbial bioengineering:
- Heterologous expression : Clone PnPNS into E. coli or yeast .
- Substrate feeding : Supplement 3,4-MDCA in fermentation media .
- Yield optimization : Adjust pH (7.0 optimal) and temperature (25–30°C) .
Q. Methodological Resources
- Synthetic Protocols : Detailed procedures for Claisen-Schmidt condensation .
- Enzyme Assays : Ellman’s method for AChE ; esterase activity for hCA .
- Data Analysis Tools : GraphPad Prism for dose-response curves ; AutoDock Vina for docking .
Note : Avoid commercial databases (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed journals and thermodynamic datasets from NIST .
Properties
IUPAC Name |
1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCULPHIDQDRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025924 | |
Record name | Piperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperonal appears as colorless lustrous crystals. (NTP, 1992), Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline], Solid, white or colourless crystals with a sweet, floral, spicy odour | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Piperonal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 3,4-Methylenedioxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Piperonal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
505 °F at 760 mmHg (NTP, 1992), 263 °C, BP: 88 °C at 0.5 mm Hg, 263.00 to 265.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | The Good Scents Company Information System | |
Record name | Piperonal | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | The Good Scents Company Information System | |
Record name | 3,4-Methylenedioxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 3.5X10+3 mg/L at 20 °C, Soluble in 500 parts water, Slightly soluble in water, Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform, Slightly soluble in glycerol, 3.5 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | Piperonal | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | 3,4-Methylenedioxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | Piperonal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/808/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1 mmHg at 189 °F (NTP, 1992), 0.01 [mmHg], 1X10-2 mm Hg at 25 °C (extrapolated) | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |
Record name | Piperonal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed. NY, NY: McGraw-Hill, Inc. p.3-60 (1984) | |
Record name | Piperonal | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, lustrous crystals, White or colorless crystals, Turns brown on exposure to light, Forms white crystals (MP 37 °C) | |
CAS No. |
120-57-0 | |
Record name | PIPERONAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20929 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-57-0 | |
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Record name | 3,4-Methylenedioxybenzaldehyde | |
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Melting Point |
99 °F (NTP, 1992), 37 °C, MP: 35.5-37 °C | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
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Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | Piperonal | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 1087 | |
Record name | 3,4-Methylenedioxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032612 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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